4-Phenyl-1,3-thiazole-2-carbaldehyde is a significant compound in organic chemistry, particularly known for its role in biochemical reactions involving enzyme interactions and protein binding. Its molecular formula is with a molecular weight of 189.24 g/mol. The compound is classified under the thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's purity is typically around 95%, and it is categorized as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
The synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde can be accomplished through various methods, primarily focusing on the reaction of thiazole derivatives with aldehydes or other electrophiles.
Methods:
Technical Details:
The synthesis typically requires controlled conditions to optimize yield and purity, including temperature regulation and the use of inert atmospheres to prevent oxidation or hydrolysis during reactions.
4-Phenyl-1,3-thiazole-2-carbaldehyde features a thiazole ring fused with a phenyl group and an aldehyde functional group. The structural representation can be described as follows:
InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H
DJWIXPPOXVIXSZ-UHFFFAOYSA-N
4-Phenyl-1,3-thiazole-2-carbaldehyde participates in various chemical reactions due to its reactive aldehyde group.
Reactions:
Technical Details:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to promote reactivity and selectivity.
The mechanism of action for 4-Phenyl-1,3-thiazole-2-carbaldehyde primarily involves its interaction with enzymes through covalent modifications.
Process:
The stability and degradation of this compound in cellular environments are crucial for understanding its long-term effects on biological systems.
4-Phenyl-1,3-thiazole-2-carbaldehyde is typically a solid at room temperature with specific melting and boiling points that need to be determined experimentally.
Key chemical properties include:
Relevant Data:
The compound's behavior under different pH levels and temperatures is essential for its application in biochemical settings .
4-Phenyl-1,3-thiazole-2-carbaldehyde has several scientific uses:
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 22252-07-9
CAS No.: 610764-96-0